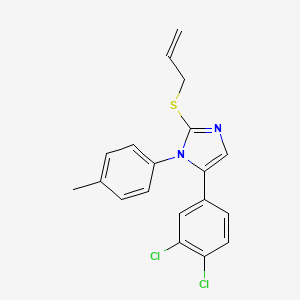

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has highlighted imidazole derivatives, including structures similar to 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole, for their potential in antitumor applications. These compounds, including various imidazole derivatives, have been reviewed for their activity against tumors, with some advancing to preclinical testing stages. Their structures are of interest for both the development of new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antimicrobial Activities

Imidazole compounds serve as key raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. Their utility extends to the pesticide industry as intermediaries in synthesizing some pesticides and insecticides. A literature review on imidazole's antimicrobial activities supports its effectiveness against microbial resistance, suggesting the potential for synthesizing more derivatives to inhibit the growth of new organism strains (American Journal of IT and Applied Sciences Research, 2022).

Synthesis and Transformation

The synthesis and transformation of imidazole derivatives, including 4-phosphorylated 1,3-azoles, highlight the chemical and biological properties of these compounds. For synthesizing 4-phosphorylated imidazole derivatives, methods generally involve the use of metallic derivatives of imidazole and phosphorus halides. These derivatives are characterized by various types of activity, including insectoacaricidal and neurodegenerative, showcasing their broad applicability in scientific research (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antifungal and Anticancer Mechanisms

Imidazoles and triazoles, as sub-groups of antifungal drugs, also exhibit potential anticancer functions. Drugs like clotrimazole, econazole, and ketoconazole have been identified for their anti-neoplastic activities, which include disruption of the glycolytic pathway and inhibition of cytochrome P450 enzymes. The repurposing of these antifungals for cancer treatment suggests significant potential for their application in enhancing drug efficacy and overcoming drug resistance (Yardimci, 2020).

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2S/c1-3-10-24-19-22-12-18(14-6-9-16(20)17(21)11-14)23(19)15-7-4-13(2)5-8-15/h3-9,11-12H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAISCUFMWQFBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B2953252.png)

![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)

![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)

![7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B2953262.png)

![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)

![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)

![8-(3,5-Dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2953271.png)